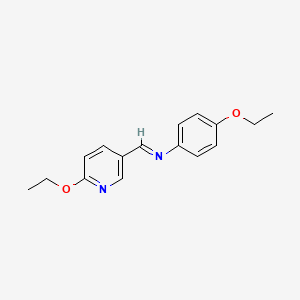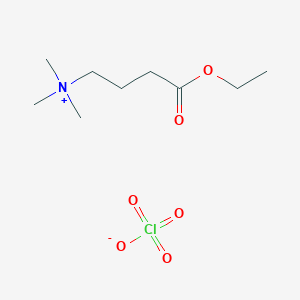
4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate is a quaternary ammonium compound with a unique structure that includes an ethoxy group, a trimethylammonium group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate typically involves the reaction of 4-oxobutanoic acid with trimethylamine and ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then quaternized with perchloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N,N,N-trimethyl-4-oxo-1-butanaminium: Similar structure but with a methoxy group instead of an ethoxy group.
N,N,N-trimethyl-N-(4-oxopentyl)ammonium: Similar quaternary ammonium structure but with a different alkyl chain length.
4-trimethylammoniobutanal: Similar structure but lacks the ethoxy group.
Uniqueness
4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
90256-81-8 |
|---|---|
Molecular Formula |
C9H20ClNO6 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
(4-ethoxy-4-oxobutyl)-trimethylazanium;perchlorate |
InChI |
InChI=1S/C9H20NO2.ClHO4/c1-5-12-9(11)7-6-8-10(2,3)4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YXGXFDVEDKWTCI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


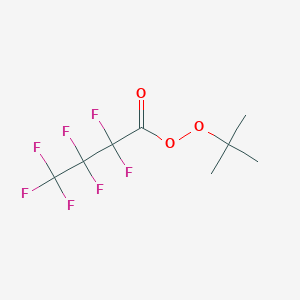
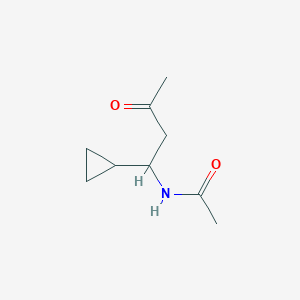

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
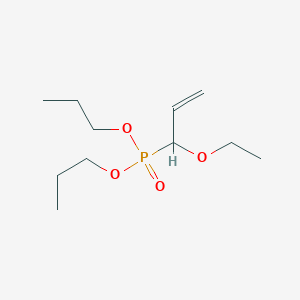
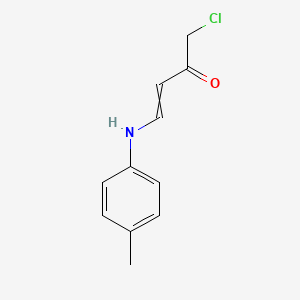
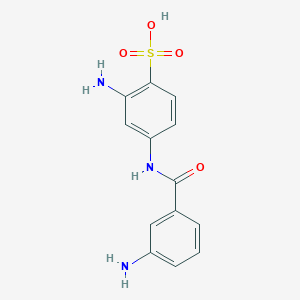
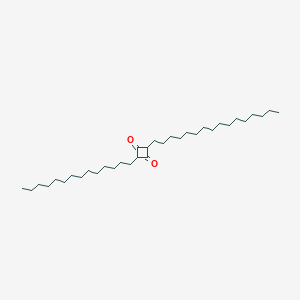
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)
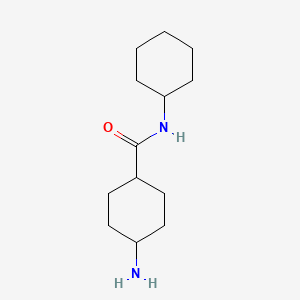
![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
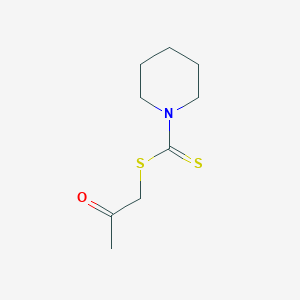
![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
